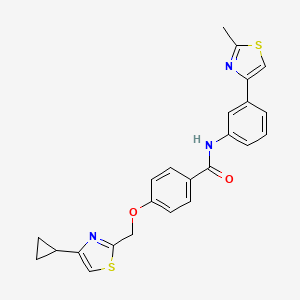
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms1. It is used in scientific research with diverse applications ranging from drug discovery to materials1.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole rings, the introduction of the cyclopropyl and methyl groups, and the formation of the amide and ether linkages. However, without specific literature sources, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole rings, the amide group, and the ether linkage. The cyclopropyl and methyl groups would be substituents on the thiazole rings.Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. These could include reactions at the thiazole ring, such as electrophilic aromatic substitution, or reactions at the amide group, such as hydrolysis. The ether linkage could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole rings, the amide group, and the ether linkage would likely make it a polar compound, and it could potentially form hydrogen bonds. The cyclopropyl and methyl groups would add some hydrophobic character.科学的研究の応用
Antidiabetic Agent Research
- 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide derivatives have been investigated as potential antidiabetic agents. A study by Nomura et al. (1999) identified a structurally similar compound, KRP-297, as a promising candidate for treating diabetes mellitus.
Cancer Research
- Compounds structurally similar to 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide have been evaluated for their anticancer activities. A study by Ravinaik et al. (2021) found that such compounds exhibited moderate to excellent anticancer activity against various cancer cell lines.
Antioxidant Additives for Lubricating Oils
- A study by Amer et al. (2011) investigated the use of thiazole derivatives in enhancing the antioxidant properties of lubricating oils, indicating potential applications for similar benzamide compounds in industrial contexts.
Antitumor and Antimicrobial Activity
- The antitumor and antimicrobial properties of benzamide derivatives have been explored. Rizk et al. (2021) studied compounds with structures akin to 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide, finding them effective against human colon carcinoma cells and various bacteria and fungi.
Nematocidal Activity
- Novel thiazole derivatives have been synthesized and their effectiveness as nematicides evaluated. Liu et al. (2022) found that such compounds showed promising nematocidal activity, suggesting potential agricultural applications for similar benzamide compounds.
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
将来の方向性
The future research directions for this compound could potentially include further investigation of its synthesis, exploration of its reactivity, and study of its biological activity. However, without specific information on its current uses or properties, it’s difficult to speculate on specific future directions.
特性
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-15-25-22(13-30-15)18-3-2-4-19(11-18)26-24(28)17-7-9-20(10-8-17)29-12-23-27-21(14-31-23)16-5-6-16/h2-4,7-11,13-14,16H,5-6,12H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKAINIJPKTBSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

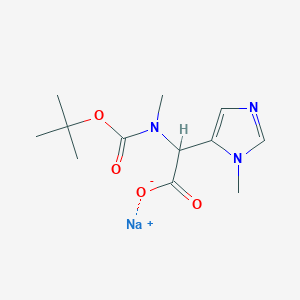
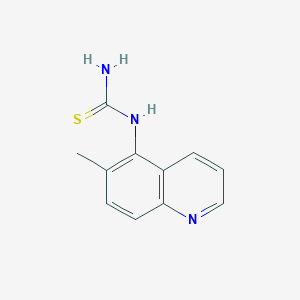
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)
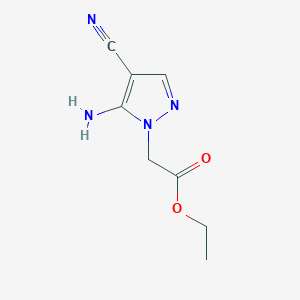
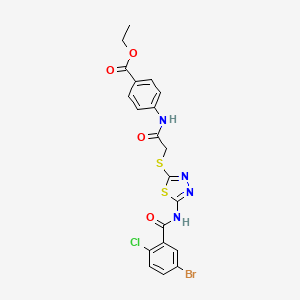
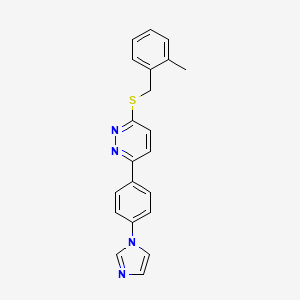
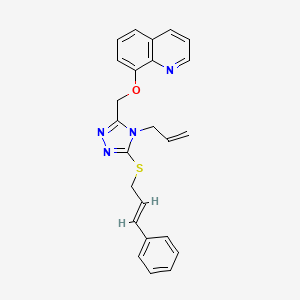
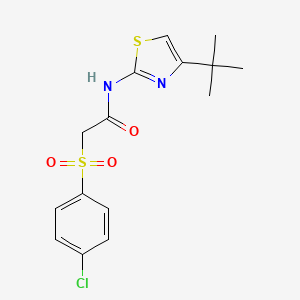
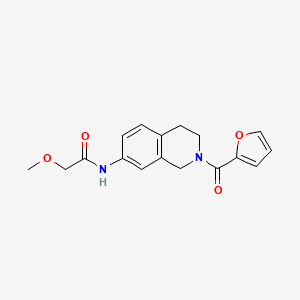
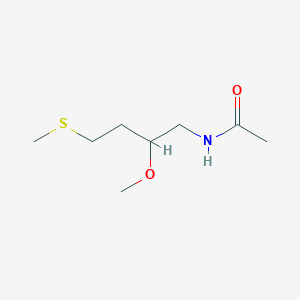
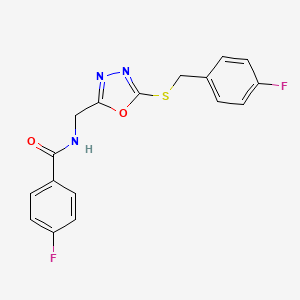
![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)